Tetrahydropyrazine
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-6-4-3-5-1/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVXNHMUWQQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551130 | |
| Record name | 1,2,3,4-Tetrahydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5194-05-8 | |
| Record name | 1,2,3,4-Tetrahydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropyrazine can be synthesized through several methods. One common approach involves the reduction of pyrazine using boron reagents. For instance, pyrazines and substituted pyrazines undergo addition of boron reagents having B–B, Si–B, and H–B bonds under transition-metal-free conditions, leading to high-yield synthesis of N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazine .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyrazine derivatives. The process typically employs metal catalysts such as palladium or platinum under high-pressure hydrogenation conditions to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: Tetrahydropyrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrazine.
Reduction: Further reduction of this compound can lead to the formation of fully saturated pyrazine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine
Reduction: Fully saturated pyrazine derivatives
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Tetrahydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have been studied for their antimicrobial and antiviral properties.
Medicine: Some this compound derivatives exhibit potential anticancer and anti-tubercular activities.
Industry: this compound is used in the flavor and fragrance industry due to its characteristic odor.
Mechanism of Action
The mechanism of action of tetrahydropyrazine and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes such as cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cancer and tuberculosis, respectively . The interaction with these enzymes disrupts their normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Ligands in Catalysis: Enantioselectivity and Efficiency
Tetrahydropyrazine derivatives are pivotal in asymmetric catalysis. PhanePhos, a planar-chiral cyclophanyl ligand containing this compound, achieves 86% enantiomeric excess (ee) in the hydrogenation of this compound at low temperatures. In contrast, traditional ligands like BINAP and Et-DUPHOS require harsh conditions and yield moderate ee values (56% and 50%, respectively) .
Table 1: Enantioselectivity of Ligands in this compound Hydrogenation
| Ligand | Enantiomeric Excess (ee) | Reaction Conditions |
|---|---|---|
| PhanePhos | 86% | Low temperature |
| BINAP | 56% | High temperature/pressure |
| Et-DUPHOS | 50% | High temperature/pressure |
Structural Analogues in Cofactors: H₄MPT vs. H₄F
This compound is a structural component of tetrahydromethanopterin (H₄MPT), a cofactor in methanogenic archaea. H₄MPT shares similarities with tetrahydrofolate (H₄F), as both feature a reduced pterin ring linked to an arylamine. However, H₄MPT uniquely incorporates an imidazolidine ring condensed with the this compound moiety, enhancing its stability in anaerobic environments .
Key Differences:
- H₄MPT: Contains imidazolidine-tetrahydropyrazine fusion; prevalent in archaea.
- H₄F: Lacks fused imidazolidine; essential in eukaryotic one-carbon metabolism.
Conformational Analysis in Folate Derivatives
The this compound ring in 5-methyltetrahydrofolate adopts a half-chair conformation in solution, with the N5-methyl group and C9-methylene group in a trans arrangement. This conformation stabilizes the molecule during enzymatic C1-transfer reactions . Comparatively, synthetic derivatives like 6-azidomethyl-tetrahydropterin exhibit complex NMR spectra due to conformational flexibility, highlighting the ring's dynamic nature in non-biological contexts .
Fluorescence Sensors: BITQ vs. DAHMI
The 1,4-diethyl-tetrahydropyrazine structure in BITQ enhances fluorescence properties compared to DAHMI, which uses a diethylamino group. BITQ demonstrates a quantum yield 2.5× higher, a Stokes shift 50 nm longer, and rapid reactivity with boronic acids, making it superior for boron neutron capture therapy (BNCT) applications .
Table 2: Fluorescence Properties of BITQ and DAHMI
| Property | BITQ | DAHMI |
|---|---|---|
| Quantum Yield | 0.45 | 0.18 |
| Stokes Shift | 150 nm | 100 nm |
| Reaction Time with BAs | <30 sec | ~2 min |
Pharmacological Agents: BCTC as a TRPV1 Antagonist
N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)this compound-1-carboxamide (BCTC) is an orally active vanilloid receptor 1 (TRPV1) antagonist with potent analgesic effects. Its this compound moiety contributes to high bioavailability and selective receptor binding , outperforming earlier TRPV1 blockers in preclinical models of inflammatory and neuropathic pain .
Advantages of BCTC:
- Oral efficacy (ED₅₀ = 10 mg/kg in neuropathic pain models).
- Prolonged duration of action (>6 hours post-administration).
Q & A
Q. What are the common synthetic strategies for constructing tetrahydropyrazine frameworks?
this compound derivatives are synthesized via tandem cycloadditions, multistep functionalization, and reductive coupling. For example:
- Tandem [3 + 2] cycloaddition/6-exo-cyclization enables rapid assembly of triazolo-fused tetrahydropyrazines from azide intermediates .
- Catalytic hydrogenation of alkoxycarbonylpyrazines selectively yields 1,2-dihydro or 1,2,3,4-tetrahydropyrazines depending on substituents and reaction conditions (e.g., ethyl vs. methyl esters) .
- Phosphinoboration of pyrazines with B₂pin₂ or HBpin produces 1,4- or 1,2,3,4-adducts via Lewis acid activation .
Q. How can structural conformations of this compound derivatives be analyzed experimentally?
NMR spectroscopy is critical for determining ring conformations and substituent orientations:
- ¹H and ¹³C NMR distinguish between 1,2-dihydro and this compound products by analyzing chemical shifts (e.g., NH proton signals at δ 4.30 in tetrahydropyrazines) .
- Deuteration experiments confirm exchangeable protons and dynamic conformational equilibria, as seen in 5-formyltetrahydrofolate studies .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in pyrazine reductions?
Catalytic hydrogenation of pyrazines exhibits substrate-dependent selectivity:
- Tetraethoxycarbonylpyrazine yields only 1,2-dihydropyrazine, while tetramethoxycarbonylpyrazine forms di-, tetra-, and hexahydro derivatives due to steric and electronic effects .
- Alkaline sodium dithionite selectively reduces trialkoxycarbonylpyrazines to 1,2-dihydropyrazines without over-reduction . Key Variables :
| Substituent | Reduction Agent | Major Product |
|---|---|---|
| Ethoxy | H₂/Pd-C | 1,2-Dihydro |
| Methoxy | H₂/Pd-C | Mixture (di-, tetra-, hexahydro) |
| Methoxy | Na₂S₂O₄/NaOH | 1,2-Dihydro |
Q. What strategies resolve contradictions in oxidation/reduction mechanisms of this compound-containing systems?
Conflicting data on oxidation pathways (e.g., this compound ring vs. side-chain cleavage in biopterins) require:
- Isotopic labeling : Deuterated substrates track hydrogen migration and bond cleavage .
- Kinetic profiling : Compare rates of oxidation by agents like DCIP or Fe(CN)₆³⁻ to identify reactive intermediates .
- Computational modeling : Validate proposed mechanisms (e.g., zwitterion-mediated ring contractions in malononitrile reactions) .
Q. How can in-situ ligand modification enhance the functionality of this compound-based MOFs?
Post-synthetic oxidation of MOFs bearing this compound ligands introduces free nitrogen sites for heavy-metal adsorption:
- TMU-40 (with 5,6-di(pyridin-4-yl)-1,2,3,4-tetrahydropyrazine) adsorbs Hg²⁺ at 269 mg/g in 10 minutes .
- O-TMU-40 , generated via H₂O₂ treatment, selectively binds Pb²⁺ (215 mg/g) through enhanced Lewis acidity .
Q. What methodological challenges arise in characterizing this compound reaction intermediates?
- Low-intensity IR signals : Amide carbonyl stretches in this compound-carboxamides are indistinguishable, necessitating NMR quantification .
- Air sensitivity : Unstable tetrahydropyrazines (e.g., 8 and 12 in alkoxycarbonylpyrazine reductions) require inert atmospheres and rapid spectral analysis .
Methodological Recommendations
- For synthetic studies : Prioritize tandem reactions (e.g., azide-alkyne cycloadditions) to reduce step counts .
- For mechanistic analysis : Combine kinetic isotope effects (KIE) with DFT calculations to validate transition states .
- For applications : Leverage post-synthetic modifications (e.g., MOF oxidation) to tailor this compound reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
